Welcome to the BenchChem Online Store!
molecular formula C7H5IO3 B103322 2-Hydroxy-4-iodobenzoic acid CAS No. 16870-28-3

2-Hydroxy-4-iodobenzoic acid

Cat. No. B103322
M. Wt: 264.02 g/mol
InChI Key: UQOZVZTUJNRMBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06194450B1

Procedure details

A 1M solution of borane in THF was added dropwise at 0° C. to a solution of 2-hydroxy-4-iodobenzoic acid (13.2 g, 0.05 mol) in THF (100 ml). The mixture was stirred for 6 hours at room temperature and 20 ml of a solution of THF and water (1:1) were then added. After concentration on a rotary evaporator under vacuum at 40° C. The residue was extracted with ethyl acetate. The organic phase was washed with water, dried over anhydrous magnesium sulfate and concentrated on a rotary evaporator under vacuum at 40° C. The product was purified by flash chromatography on a column of silica (60% EtOAc, 40% heptane). Its properties were as follows:
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
B.[OH:2][C:3]1[CH:11]=[C:10]([I:12])[CH:9]=[CH:8][C:4]=1[C:5](O)=[O:6].O>C1COCC1>[OH:2][C:3]1[CH:11]=[C:10]([I:12])[CH:9]=[CH:8][C:4]=1[CH2:5][OH:6]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Name
Quantity
13.2 g
Type
reactant
Smiles
OC1=C(C(=O)O)C=CC(=C1)I
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
20 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 6 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
on a rotary evaporator under vacuum at 40° C
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator under vacuum at 40° C
CUSTOM
Type
CUSTOM
Details
The product was purified by flash chromatography on a column of silica (60% EtOAc, 40% heptane)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
OC1=C(CO)C=CC(=C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.